molecular formula C5H2INO B2900917 5-Iodofuran-2-carbonitrile CAS No. 57240-58-1

5-Iodofuran-2-carbonitrile

Cat. No.: B2900917
CAS No.: 57240-58-1
M. Wt: 218.981
InChI Key: NVUYIUFQAVERDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodofuran-2-carbonitrile is an organic compound with the molecular formula C5H2INO It is a derivative of furan, a heterocyclic organic compound, and contains an iodine atom and a nitrile group attached to the furan ring

Mechanism of Action

The mechanism of action of 5-Iodofuran-2-carbonitrile involves nucleophilic attack by the Grignard reagent, followed by protonation, nucleophilic attack by water, proton transfer, and leaving group removal .

Future Directions

The future directions for 5-Iodofuran-2-carbonitrile and similar compounds involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodofuran-2-carbonitrile can be synthesized from 5-iodo-2-furancarboxaldehyde. One common method involves the reaction of 5-iodo-2-furancarboxaldehyde with perchloric acid, magnesium (II) perchlorate, and tris-(2-chloro-ethyl)-amine in benzene at 35°C . This reaction yields this compound with a high yield of 85%.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from 5-iodo-2-furancarboxaldehyde provides a scalable route that can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Iodofuran-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products include various substituted furan derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Iodofuran-2-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    5-Bromofuran-2-carbonitrile: Similar structure but with a bromine atom instead of iodine.

    5-Chlorofuran-2-carbonitrile: Similar structure but with a chlorine atom instead of iodine.

    5-Fluorofuran-2-carbonitrile: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 5-Iodofuran-2-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. The larger size and higher atomic weight of iodine compared to other halogens can affect the compound’s physical and chemical properties, making it distinct from its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

5-iodofuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2INO/c6-5-2-1-4(3-7)8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUYIUFQAVERDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.